![molecular formula C20H16N2O3S B2918562 Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate CAS No. 361480-77-5](/img/structure/B2918562.png)

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

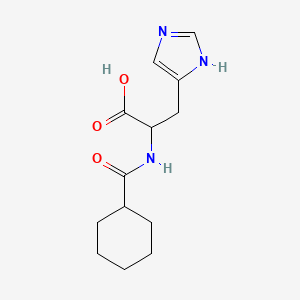

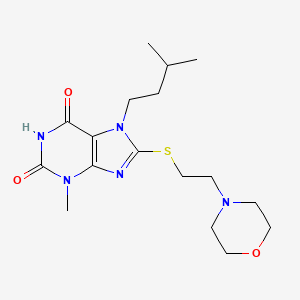

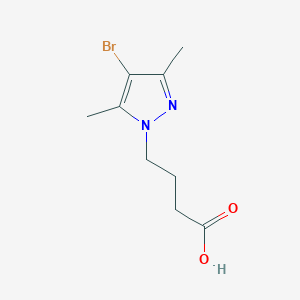

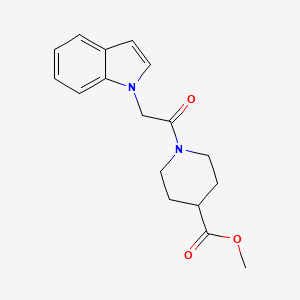

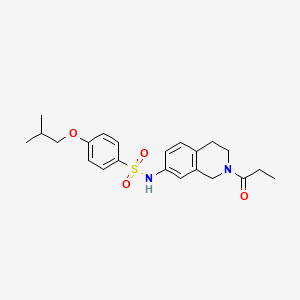

“Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is of great interest due to their wide range of biological activities. The substituents on a particular position of the benzothiazole ring can greatly affect the biological outcomes .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can be complex. For instance, the synthesis of an azo dye ligand was achieved via a diazo-coupling reaction between a benzothiazole derivative and another compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Derivatives : A study by Gabriele et al. (2006) details the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from compounds including 2-prop-2-ynyloxyphenols. The process involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, with a significant degree of stereoselectivity (Gabriele et al., 2006).

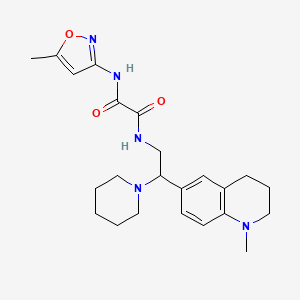

Novel Process for Anti-inflammatory Properties : Matson's 1990 study reveals a novel process for preparing a compound with anti-inflammatory properties, starting with 3-amino-5-methylisoxazole. This process involves several steps including rearrangement and methylation to obtain the anti-inflammatory compound (Matson, 1990).

Antioxidant Activity and Physicochemical Properties : Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. This includes analysis of their reducing power, free radical scavenging, metal chelating activity, and physicochemical properties (Yüksek et al., 2015).

Structural Elucidation and Quantum Chemical Studies : Şahin et al. (2015) conducted a study on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, exploring its molecular structure, vibrational frequencies, chemical shifts, and various chemical properties using density functional theory (Şahin et al., 2015).

Molecular Structure Analysis in Liquid-Crystalline Phase : Balagurusamy et al. (1997) describe the design and synthesis of monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate. This study includes characterization of these compounds in different phases, including a novel thermotropic cubic liquid-crystalline phase (Balagurusamy et al., 1997).

Application in Material Science

Synthesis of AB Monomers for Modified PBO : Deming et al. (2015) report on the synthesis of intermediates and final products for use in material science, particularly in the modification of poly(p-phenylene benzobizoxazole) (PBO). This includes acylchloride, acylation, dehydration cyclization, and catalytic hydrogenation reduction reactions (Deming et al., 2015).

Chemical Constituents with Tuberculosis Inhibitory Effects : Deng et al. (2013) isolated new compounds from the roots of Ranunculus ternatus, one of which showed significant activity against tuberculosis. This highlights the potential medicinal application of these compounds in treating infectious diseases (Deng et al., 2013).

Molecular Structural Changes Under Pressure : Johnstone et al. (2010) studied methyl 2-(carbazol-9-yl)benzoate, which crystallizes with eight molecules in the unit (Z′ = 8). Under high pressure, it transforms to a Z′ = 2 structure, demonstrating the influence of environmental conditions on molecular structure (Johnstone et al., 2010).

Propiedades

IUPAC Name |

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPULWBPIXQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)